Pyridine, 2-azido-6-chloro-, 1-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
827342-88-1 |
|---|---|
Molecular Formula |
C5H3ClN4O |
Molecular Weight |
170.56 g/mol |
IUPAC Name |
2-azido-6-chloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClN4O/c6-4-2-1-3-5(8-9-7)10(4)11/h1-3H |
InChI Key |
ATLKDFBXGKXRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Structural Context and Significance of Pyridine N Oxides in Organic Transformations
Pyridine (B92270) N-oxides, the parent class of the title compound, are aromatic heterocycles characterized by a dative bond between the nitrogen atom and an oxygen atom. This N-oxide functionality significantly alters the electronic properties of the pyridine ring compared to its parent pyridine. The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the C2, C4, and C6 positions, while also exhibiting an electron-withdrawing inductive effect. This dual nature makes pyridine N-oxides versatile substrates in a variety of organic transformations.
The presence of the N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack. For instance, it facilitates electrophilic substitution at the 4-position and allows for nucleophilic substitution at the 2- and 6-positions, a reaction that is notoriously difficult in unactivated pyridines. Furthermore, the N-oxide moiety can be readily removed through deoxygenation, providing a powerful tool for regioselective functionalization of the pyridine core. This unique reactivity profile has cemented the role of pyridine N-oxides as key intermediates in the synthesis of complex substituted pyridines. researchgate.netnih.gov
The Azido Functionality in Pyridine Systems: a General Overview
The azido (B1232118) group (-N₃) is a high-energy functional group that imparts a unique set of reactive properties to the molecules it is attached to. In the context of pyridine (B92270) systems, the introduction of an azido group opens up a wide array of synthetic possibilities. Azides can undergo a variety of transformations, including reduction to amines, cycloaddition reactions (such as the well-known "click" chemistry), and rearrangements upon thermolysis or photolysis to form nitrenes.
The electronic character of the pyridine ring influences the stability and reactivity of the azido group. In the case of Pyridine, 2-azido-6-chloro-, 1-oxide , the azido group is positioned at the C2 position, a site activated by the N-oxide functionality. Research on related compounds, such as 2,6-diazidotrichloropyridine N-oxide, has shown that azido groups on the pyridine N-oxide ring can exhibit unusual stability due to intramolecular interactions. researchgate.net The azido group in these systems serves as a precursor to the corresponding amino group upon reduction, a transformation that is often a key step in the synthesis of biologically active molecules.
Role of Halogen Substituents in Pyridine N Oxide Reactivity
Strategies for Introducing the Azido (B1232118) Group
The introduction of the azido moiety onto the pyridine N-oxide ring is a critical step in the synthesis of the target compound and its analogues. The primary methods employed are nucleophilic substitution reactions and transformations involving diazonium salt intermediates.
Nucleophilic Displacement of Halogens with Azide (B81097) Ion
A common and direct method for the introduction of an azido group onto a pyridine N-oxide ring is through the nucleophilic aromatic substitution (SNAr) of a halide substituent with an azide salt, typically sodium azide. The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the C-2 and C-6 positions.
In a notable example, pentachloropyridine (B147404) N-oxide has been shown to react readily with sodium azide in aqueous acetone (B3395972) at room temperature to produce 2,6-diazidotrichloropyridine N-oxide in high yield. researchgate.netpleiades.online This reaction demonstrates the facility with which chlorine atoms at the 2- and 6-positions can be displaced by the azide nucleophile. The reaction proceeds sequentially, with the introduction of the first azido group further activating the ring for subsequent substitutions.
For the synthesis of a monosubstituted product like 2-azido-6-chloropyridine (B6283255) 1-oxide, the reaction would theoretically start from 2,6-dichloropyridine (B45657) 1-oxide. By carefully controlling the stoichiometry of sodium azide and the reaction conditions, it is possible to achieve a regioselective monosubstitution. The substitution of benzylic bromides with sodium azide is a well-established one-pot process that can be combined with subsequent reactions, highlighting the versatility of this approach. pleiades.online
| Starting Material | Reagent | Product | Yield | Reference |
| Pentachloropyridine N-oxide | Sodium azide | 2,6-Diazidotrichloropyridine N-oxide | High | researchgate.netpleiades.online |
| 2,6-Dichloropyridine | Hydrazine hydrate | 2-Hydrazino-6-chloropyridine | 84.6% |
Approaches via Diazonium Salt Intermediates
An alternative strategy for introducing the azido group involves the diazotization of an aminopyridine N-oxide, followed by the displacement of the resulting diazonium salt with an azide ion. This method is particularly useful when the corresponding amino-substituted pyridine N-oxide is readily available.
The diazotization of 2- and 4-aminopyridines in dilute mineral acid is known to form diazonium ions. tcichemicals.com This principle can be extended to aminopyridine N-oxides. For instance, a synthetic pathway to 2-azido-6-chloropyridine could involve the initial formation of 2-hydrazino-6-chloropyridine from 2,6-dichloropyridine, which is then transformed into 2-azido-6-chloropyridine by reaction with sodium nitrite (B80452) in dilute hydrochloric acid. The subsequent N-oxidation of this azidopyridine would yield the final product.
Alternatively, one could envision a route starting with the N-oxidation of 2-amino-6-chloropyridine (B103851). The resulting 2-amino-6-chloropyridine 1-oxide could then undergo diazotization, followed by treatment with sodium azide to yield Pyridine, 2-azido-6-chloro-, 1-oxide. The use of tert-butyl nitrite (TBN) as a diazotizing agent is considered a safer alternative to sodium nitrite, especially in flow chemistry applications. researchgate.net
| Precursor | Reaction Sequence | Intermediate/Product | Reference |
| 2,6-Dichloropyridine | 1. Hydrazine hydrate2. Sodium nitrite/HCl | 2-Azido-6-chloropyridine | |
| 2-Aminopyridine (B139424) | Diazotization | Pyridine-2-diazonium ion | tcichemicals.com |
Synthesis of the Pyridine N-Oxide Scaffold
The formation of the N-oxide is a fundamental transformation in this synthetic context. This can be achieved either by direct oxidation of a pre-functionalized pyridine or by functionalizing a pre-existing pyridine N-oxide.
Oxidation of Substituted Pyridines
The direct oxidation of a substituted pyridine to its corresponding N-oxide is a widely used and generally efficient method. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the nature of the substituents on the pyridine ring.
meta-Chloroperoxybenzoic acid (m-CPBA) is a versatile and commonly used reagent for the N-oxidation of pyridines. researchgate.netresearchgate.net For example, 2,6-dichloropyridine can be oxidized to 2,6-dichloropyridine N-oxide in high yield using m-CPBA in a solvent like dichloromethane. google.com Hydrogen peroxide, often in the presence of a catalyst, is another effective oxidant. The oxidation of 2-chloropyridine (B119429) to 2-chloropyridine N-oxide has been achieved with hydrogen peroxide. researchgate.net Peracetic acid has also been employed for the N-oxidation of substituted diaminopyridines. mdpi.comijpsr.com
| Pyridine Derivative | Oxidizing Agent | Product | Yield | Reference |
| 2,6-Dichloropyridine | m-CPBA | 2,6-Dichloropyridine N-oxide | 90% | google.com |
| 2-Chloropyridine | Hydrogen peroxide | 2-Chloropyridine N-oxide | >98% | researchgate.net |
| 2,6-Diamino-3-phenylazopyridine (diacetylated) | Peracetic acid | 2(6)-Acetamido-6(2)amino-3-phenylazopyridine-1-oxide | - | mdpi.comijpsr.com |
Regioselective Functionalization of Pyridine N-Oxides
The pyridine N-oxide moiety plays a crucial role in directing the regioselectivity of further functionalization. The electron-donating nature of the N-oxide group activates the C-2, C-4, and C-6 positions towards electrophilic attack, while also rendering these positions susceptible to certain nucleophilic substitutions through activation with reagents like trifluoromethanesulfonic anhydride. researchgate.net
Advanced Synthetic Techniques for Azidopyridine N-Oxides
The synthesis of azidopyridine N-oxides, which involves potentially hazardous intermediates and final products, can benefit significantly from advanced synthetic techniques such as flow chemistry.
Continuous flow chemistry offers enhanced safety for reactions involving unstable intermediates like diazonium salts and energetic compounds like organic azides. researchgate.net The small reaction volumes and superior heat and mass transfer in microreactors minimize the risks associated with exothermic reactions and the accumulation of explosive species. The synthesis of various 2-azidopyridine (B1249355) derivatives has been successfully achieved using continuous-flow diazotization. researchgate.net
Furthermore, the N-oxidation of pyridine derivatives has been efficiently carried out in continuous flow microreactors using catalysts like titanium silicalite (TS-1) with hydrogen peroxide, achieving high yields and demonstrating excellent stability over extended periods. organic-chemistry.org An integrated multi-step flow process, combining the N-oxidation and subsequent functionalization, could provide a safe, efficient, and scalable route to compounds like this compound.
Continuous Flow Synthesis for Enhanced Safety and Efficiency
Flow chemistry has emerged as a critical tool for the safe synthesis and utilization of potentially explosive chemicals like organic azides. researchgate.net The inherent safety risks, particularly with N-heterocyclic azides, are significantly mitigated in continuous-flow systems. researchgate.net These systems utilize small-diameter reactors which provide excellent heat and mass transfer, preventing the formation of local hot spots and reducing the occurrence of side reactions. researchgate.net A key advantage is that only minute quantities of the hazardous azide compound are present at any given moment, drastically reducing the potential danger in case of an accidental decomposition. researchgate.net
The synthesis of various 2-azidopyridine, 2-azidopyrimidine, and 2-azidoquinoxaline (B6189031) derivatives has been successfully demonstrated using continuous-flow setups. researchgate.net This approach often allows for a simple work-up to obtain pure products. Furthermore, the integration of in-line extractive work-ups enables subsequent reactions without the need to isolate or manually handle the hazardous azide intermediate. researchgate.net For instance, 2-azidopyridine generated in a flow reactor can be directly channeled into a connected reactor for a subsequent Staudinger reaction. researchgate.net This "telescoped" synthesis, where sequential reactions are performed in a continuous manner with minimal manual handling, enhances both safety and process efficiency. nih.gov
| Feature | Benefit in Azide Synthesis | Source |
| Small Reactor Volume | Minimizes the quantity of hazardous material present at any time. | researchgate.net |
| High Surface-to-Volume Ratio | Enables superior heat and mass transfer, preventing hot spots. | researchgate.netmaynoothuniversity.ie |
| Precise Control | Allows for accurate control of reaction parameters (temperature, residence time). | researchgate.net |
| In-line Processing | Facilitates immediate use of the azide in subsequent steps without isolation. | researchgate.net |
| Scalability | Offers a safer and more efficient path for large-scale production compared to batch reactors. | researchgate.net |
This methodology provides a scalable and safer alternative to traditional batch processes for producing valuable scaffolds and intermediates that involve energetic azide compounds. researchgate.net
Catalytic Approaches in Azide and N-Oxide Chemistry
Catalysis plays a pivotal role in the synthesis of complex molecules like azidopyridine N-oxides, offering pathways to form both the N-oxide and azide functionalities with high efficiency and selectivity.
The formation of the N-oxide group on a pyridine ring can be effectively achieved through catalytic oxidation. A notable advancement is the use of a titanium silicalite (TS-1) catalyst in a packed-bed microreactor with hydrogen peroxide (H₂O₂) as the oxidant. researchgate.netorganic-chemistry.org This continuous flow process is recognized as a safer, greener, and more efficient method than conventional batch reactions. researchgate.netorganic-chemistry.org The system has demonstrated high stability, capable of continuous operation for over 800 hours while maintaining catalyst activity, and achieves very high yields (up to 99%) for a variety of pyridine N-oxides. researchgate.netorganic-chemistry.org This highlights its potential for large-scale, cost-effective industrial production. researchgate.net
For the introduction of the azide group, transition metal-catalyzed reactions provide powerful methods for constructing carbon-nitrogen bonds. nih.gov These reactions are inherently "green" as they often proceed without additives beyond the catalyst, producing environmentally benign N₂ gas as the main byproduct. nih.gov Various transition metals, including copper, rhodium, iridium, and palladium, have been employed to catalyze N-atom transfer reactions from azide precursors to form N-heterocycles. nih.govuva.nl For example, copper-catalyzed azidation/cyclization of tryptophols and palladium-catalyzed C-H azidation of arylpyridines have been reported. uva.nl Iridium(III)-catalyzed C-H amination of quinoline (B57606) N-oxides with tosyl azide is another relevant transformation, showcasing the use of catalysis on an N-oxide substrate to form a new C-N bond. nih.gov
| Catalytic System | Transformation | Substrate Class | Key Features | Source(s) |
| TS-1 / H₂O₂ | N-Oxidation | Pyridine Derivatives | Continuous flow, high yield (up to 99%), high stability, green process. | researchgate.netorganic-chemistry.org |
| Copper (Cu(OAc)₂·H₂O) | Azidation/Cyclization | Tryptophols | Utilizes NaN₃ as the azide source. | uva.nl |
| Palladium (Pd(OAc)₂) | C-H Azidation | Arylpyridines | Chelation-directed C-H activation. | uva.nl |
| Rhodium (Rh₂(II) carboxylates) | C-H Amination | Aryl Azides | Formation of indoles and carbazoles at moderate temperatures (60 °C). | nih.gov |
| Iridium ([IrCp*Cl₂]₂) | C-H Amination | Quinoline N-Oxides | C8-amination using tosyl azide. | nih.gov |
These catalytic methods offer a versatile toolkit for the synthesis of azidopyridine N-oxides, enabling precise control over bond formation for both the azide and N-oxide functionalities.
Electronic Influence of Substituents on the Pyridine N-Oxide Ring
The electronic character of the pyridine N-oxide ring is a complex balance of inductive and resonance effects, which is further modulated by the attached substituents.
The pyridine N-oxide group exhibits a dual electronic nature that ultimately enhances the electrophilicity of the pyridine ring, making it more reactive than pyridine itself toward both nucleophiles and electrophiles. chemtube3d.comuoanbar.edu.iq The N-O bond is dipolar, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. pearson.com
This structure gives rise to two competing electronic effects:
Inductive Effect (-I): The positively charged nitrogen atom strongly withdraws electron density from the aromatic ring through the sigma framework. This inductive withdrawal deactivates the ring, particularly at the ortho (C-2, C-6) and para (C-4) positions, making them electron-deficient. pearson.com
Resonance Effect (+M): The negatively charged oxygen atom can donate a lone pair of electrons into the pi-system of the ring. This delocalization increases electron density, also primarily at the ortho and para positions. thieme-connect.de
The consequence of these opposing effects is that the pyridine N-oxide ring is highly activated for nucleophilic attack at the C-2, C-4, and C-6 positions due to the strong inductive withdrawal and the ability to delocalize the negative charge of the intermediate onto the N-oxide oxygen. chemtube3d.comthieme-connect.de
Resonance Structures of Pyridine N-Oxide Illustrating Charge Distribution
This chart illustrates the dual electronic nature of the N-oxide group, which creates electron-deficient centers (blue) susceptible to nucleophilic attack and electron-rich centers (green) that can react with electrophiles.
The intrinsic reactivity of the pyridine N-oxide ring is further modified by the presence of the 2-azido and 6-chloro substituents. Both groups are primarily electron-withdrawing, significantly enhancing the electrophilic character of the ring.
Chloro Group (-I, +M weak): The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). nih.gov It has a weak electron-donating resonance effect (+M) due to its lone pairs, but for reactivity in nucleophilic aromatic substitution, the inductive effect dominates. nih.gov
Azido Group (-I): The azido group (–N₃) is also strongly electron-withdrawing through the inductive effect.
The combined powerful electron-withdrawing nature of the N-oxide, the chloro group at C-6, and the azido group at C-2 makes the pyridine ring exceptionally electron-deficient. This pronounced electrophilicity is concentrated at the carbon atoms bearing the substituents (C-2 and C-6), making them highly activated sites for nucleophilic aromatic substitution. Electron-withdrawing substituents on the pyridine N-oxide ring have been shown to stabilize the N→O bond. nih.gov
Nucleophilic Substitution Reactions
The highly electron-poor nature of the 2-azido-6-chloro-pyridine 1-oxide ring system renders it highly susceptible to nucleophilic attack, particularly at the positions bearing good leaving groups.
The chlorine atom at the C-6 position is an excellent leaving group and is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. chemtube3d.comlookchem.com This position is activated towards attack by the cumulative electron-withdrawing effects of the adjacent N-oxide and the azido group at C-2. uoanbar.edu.iq
The SNAr mechanism proceeds in two steps:
Addition: A nucleophile attacks the electron-deficient C-6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized across the ring and, crucially, onto the oxygen atom of the N-oxide group, which provides substantial stabilization. researchgate.net
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.
The rate of SNAr reactions on halopyridines is dependent on the nature of the halogen, the nucleophile, and the solvent. sci-hub.se For pyridinium (B92312) ions, the leaving group ability for halogens is often found to be F ~ Cl ~ Br ~ I, as the bond-breaking step is not always rate-determining. researchgate.net
Table 1: Representative SNAr Reactions on Activated Chloropyridines (Data is illustrative, based on reactions of similar activated pyridine systems)
| Nucleophile (Nu-H) | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Piperidine (B6355638) | Aqueous | 20 °C | 2-Azido-6-(piperidin-1-yl)pyridine 1-oxide | High |
| Sodium Methoxide | Methanol | Reflux | 2-Azido-6-methoxypyridine 1-oxide | High |
The azide ion (N₃⁻) is an excellent nucleophile in SN2 reactions and can also participate in nucleophilic acyl substitution. masterorganicchemistry.comnih.gov While the azido group can act as a leaving group in some SNAr contexts, it is generally less labile than halides. However, the azido group itself can be attacked by certain nucleophiles.
Strongly nucleophilic and reducing agents, such as phosphines or hydrides, can react directly with the azido moiety. For instance, phosphines attack the terminal nitrogen atom of the azide to form a phosphazene intermediate in the first step of the Staudinger reaction. Similarly, strong hydride reagents can reduce the azide. The high polarizability of the azide ion contributes to its strong affinity for polarizable electrophiles. acs.org In the context of 2-azido-6-chloro-pyridine 1-oxide, a soft nucleophile might preferentially attack the chlorine-bearing carbon, while a nucleophile with a high affinity for nitrogen, like a phosphine (B1218219), would target the azido group.
Intramolecular Rearrangements and Ring Transformations
Beyond the formation of simple nitrene-derived products, the thermal decomposition of 2-azidopyridine 1-oxides can lead to profound intramolecular rearrangements and ring transformations. A significant pathway involves a concerted elimination of nitrogen and ring opening, followed by a ring contraction. researchgate.net
When 2-azidopyridine 1-oxides are heated in benzene (B151609), they can rearrange to form 2-cyano-1-hydroxypyrroles as the exclusive products in good yields. researchgate.net This transformation is particularly interesting as it involves the cleavage of the pyridine ring and the formation of a five-membered pyrrole (B145914) ring. The presence of a halogen substituent, such as the chloro group in this compound, can radically alter the course of this recyclization. If the 6-position of the original pyridine N-oxide is blocked (as it is with the chloro group), the recyclization can lead to a six-membered 1,2-oxazine derivative. researchgate.net This demonstrates the significant directing effect of substituents on the ultimate fate of the reactive intermediates generated from the decomposition of the azide.
Azido-Tetrazole Tautomerism and Equilibrium Dynamics
The 2-azido-pyridine moiety in "this compound" can exist in a valence tautomeric equilibrium with its fused tetrazole counterpart, 6-chlorotetrazolo[1,5-a]pyridine (B3034869) 1-oxide. This reversible intramolecular cyclization is a well-documented phenomenon in azido-heterocyclic chemistry. The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, and temperature.
Detailed research on closely related compounds provides insight into the dynamics for 2-azido-6-chloro-pyridine 1-oxide. For instance, studies on 1-(2-azido-6-chloropyrid-4-yl)-3-phenylurea have shown that the azido tautomer is significantly predominant in various organic solvents. This preference is attributed to the electronic influence of the 6-chloro substituent. In the absence of this chloro group, the equilibrium shifts dramatically, making the tetrazole form the sole observable tautomer. This highlights the crucial role of the electron-withdrawing chlorine atom in stabilizing the open-ring azido form.
The general principles governing this equilibrium are summarized in the table below, based on established trends in azido-heterocycle chemistry.
| Factor | Effect on Equilibrium Position | Rationale |
|---|---|---|
| Increasing Solvent Polarity (e.g., from Chloroform to DMSO) | Shifts toward Tetrazole form | The fused tetrazole ring is generally more polar and is stabilized by polar solvents. nih.gov |
| Electron-withdrawing Substituents (e.g., -Cl at C6) | Shifts toward Azido form | Reduces the nucleophilicity of the pyridine nitrogen, disfavoring the cyclization to the tetrazole ring. |
| Increasing Temperature | Shifts toward Azido form | The conversion from the tetrazole to the azide is typically endothermic, thus favored by higher temperatures. |
Ring Contraction to Cyano-1-hydroxypyrroles and -imidazoles
One of the most characteristic reactions of 2-azidopyridine 1-oxides is their thermal decomposition, which leads to a fascinating ring contraction. When heated, 2-azido-6-chloro-pyridine 1-oxide undergoes rearrangement to form a 2-cyano-1-hydroxypyrrole derivative. This reaction provides a unique synthetic route to substituted pyrrole systems from readily available pyridine precursors.
The mechanism of this transformation has been a subject of considerable study. It is proposed that the reaction does not proceed through the formation of a discrete nitrene intermediate, which is a common pathway in the decomposition of many organic azides. Instead, a concerted mechanism is favored, involving the simultaneous elimination of a dinitrogen molecule and the opening of the pyridine ring. acs.org This process is thought to generate a transient, open-chain unsaturated intermediate. This highly reactive species then undergoes a rapid intramolecular cyclization to form the more stable five-membered pyrrole ring.
For 2-azidopyridine 1-oxides, thermolysis in an inert solvent like benzene at temperatures around 85-95°C typically results in good yields of the corresponding 2-cyano-1-hydroxypyrroles as the exclusive products. The presence of the N-oxide group is critical for this specific rearrangement pathway. This reaction has been extended to related bicyclic systems; for example, 2-azidoquinoxaline 1-oxide similarly contracts to form 2-cyano-1-hydroxybenzimidazole.
The general pathway for this ring contraction is outlined below:
| Step | Description | Key Intermediate/Transition State |
|---|---|---|
| 1. Thermal Activation | Heating of the 2-azidopyridine 1-oxide in an inert solvent. | - |
| 2. Concerted Ring Opening | Simultaneous loss of N₂ and cleavage of the C-N bond of the pyridine ring. | Open-chain unsaturated species. |
| 3. Intramolecular Cyclization | The ends of the open-chain intermediate react to form a five-membered ring. | - |
| 4. Tautomerization | Final rearrangement to the stable 2-cyano-1-hydroxypyrrole product. | 2-Cyano-1-hydroxypyrrole. |
Ring Expansion Reactions (e.g., to Diazacycloheptatetraenes)
Beyond ring contraction, azido-heterocycles also possess the potential for ring expansion reactions, typically under photochemical conditions. The generation of a highly reactive nitrene intermediate by photolysis of the azido group is often the key step in these transformations. Aryl nitrenes are known to be capable of rearranging to seven-membered ring cumulenes or azepines.
While direct evidence for the ring expansion of 2-azido-6-chloro-pyridine 1-oxide to a diazacycloheptatetraene is not definitively documented in the literature, the reaction is mechanistically plausible based on the behavior of related systems. The proposed pathway would involve the following steps:
Nitrene Formation: Photolysis of the azido group leads to the expulsion of N₂ and the formation of a singlet nitrene intermediate.
Ring Expansion: The singlet nitrene can then attack the adjacent ring atom, leading to a strained bicyclic azirine intermediate.
Rearrangement: This unstable intermediate would subsequently rearrange to a seven-membered diazacycloheptatetraene ring system.
Studies on the photochemistry of other azidopyridine N-oxides support the feasibility of such a pathway. For instance, laser flash photolysis of 4-azidopyridine-1-oxide has been shown to yield the corresponding triplet nitrene as the primary reactive intermediate. researchgate.net Furthermore, the photochemical rearrangement of 1-aminopyridinium ylides is a known route to 1,2-diazepines, demonstrating that the pyridine skeleton can be expanded to a seven-membered diazepine (B8756704) ring. This suggests that if the appropriate nitrene intermediate can be generated from 2-azido-6-chloro-pyridine 1-oxide, a similar expansion could occur. The N-oxide functionality would likely remain on the newly formed seven-membered ring.
This potential reaction remains an area for further investigation to confirm the formation and structure of the diazacycloheptatetraene product.
Spectroscopic Characterization and Structural Analysis of Pyridine, 2 Azido 6 Chloro , 1 Oxide
X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation
X-ray diffraction (XRD) is a critical technique for determining the precise atomic arrangement within a crystal. mdpi.com For pyridine (B92270) N-oxides, XRD studies reveal key structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific XRD study for 2-azido-6-chloro-pyridine 1-oxide was not found in the search results, analysis of related pyridine N-oxide structures provides expected characteristics. These studies typically confirm the planar nature of the pyridine ring and detail the geometry of the N-oxide and substituent groups. The N-O bond length and the orientation of the azido (B1232118) and chloro groups relative to the ring are crucial parameters obtained from such analyses. In situ XRD can also be used to study structural changes in oxide materials under various conditions. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For "Pyridine, 2-azido-6-chloro-, 1-oxide," the aromatic region of the spectrum is of primary interest. The pyridine ring contains three protons, and their chemical shifts are influenced by the electronic effects of the N-oxide, azido, and chloro substituents. The N-oxide group generally causes a downfield shift for the protons on the ring compared to the parent pyridine. The electron-withdrawing nature of the chloro and azido groups further influences the specific chemical shifts and coupling patterns observed for the protons at positions 3, 4, and 5.
Table 1: Representative ¹H NMR Data for Substituted Pyridine N-Oxides This table contains data for related compounds to infer expected values.
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |
|---|---|---|---|
| 2-Chloropyridine (B119429) N-Oxide | CDCl₃ | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) | rsc.org |
| Pyridine N-Oxide | CDCl₃ | 7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H) | rsc.org |
¹³C NMR spectroscopy maps the carbon framework of a molecule. In "this compound," five distinct signals are expected for the pyridine ring carbons. The chemical shifts are highly sensitive to the electronic environment. The carbons directly attached to the electronegative chlorine (C6), the azido group (C2), and the N-oxide function (C2, C6) are significantly shifted. The C2 and C6 carbons are expected to be the most downfield-shifted due to the direct attachment of the substituents and the N-oxide.
Table 2: Representative ¹³C NMR Data for Substituted Pyridine N-Oxides This table contains data for related compounds to infer expected values.
| Compound | Solvent | Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|
| 2-Chloropyridine N-Oxide | CDCl₃ w/ DMSO | 123.8, 126.0, 126.9, 140.3, 141.5 | rsc.org |
| Pyridine N-Oxide | CDCl₃ | 125.3, 125.5, 138.5 | rsc.org |
¹⁵N NMR is particularly valuable for studying nitrogen-containing compounds, offering direct insight into the electronic environment of the nitrogen atoms. mdpi.com For "this compound," ¹⁵N NMR can distinguish the pyridine ring nitrogen (N-oxide) and the three distinct nitrogen atoms of the azido group. The chemical shift of the ring nitrogen is sensitive to the nature of the substituents at the C2 position. scispace.com The azido group itself gives rise to a characteristic set of signals, and their chemical shifts can be compared with calculated values to confirm assignments. researchgate.net
Furthermore, ¹⁵N NMR is a powerful tool for investigating tautomeric equilibria, such as the azide-tetrazole equilibrium. Although the azide (B81097) form is generally favored in simple azidopyridines, the presence of the N-oxide and other substituents could influence this balance. ¹⁵N chemical shifts provide a sensitive probe for the presence of any minor tautomeric forms in solution. scispace.com Studies on 2-aminopyridine (B139424) N-oxides have shown that the ¹⁵N chemical shift of the ring nitrogen is deshielded upon substitution, reflecting changes in the electronic structure and potential tautomeric balances. scispace.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies. For "this compound," the most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido group (N=N=N), typically found in the 2100-2160 cm⁻¹ region. nih.gov
Other key vibrational modes include:
N-O Stretch: The N-oxide stretching vibration, usually observed around 1200-1300 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretching frequency, which appears in the fingerprint region.
Aromatic C-H and C=C/C=N vibrations: These give rise to a series of bands characteristic of the substituted pyridine ring.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. Comparing experimental IR and Raman spectra with theoretical calculations from methods like Density Functional Theory (DFT) allows for a detailed assignment of the observed vibrational bands. researchgate.netresearchgate.net
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Azido (-N₃) | Asymmetric Stretch | 2100 - 2160 |
| N-Oxide (N-O) | Stretch | 1200 - 1300 |
| Aromatic Ring | C=C, C=N Stretches | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of "this compound" is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. The N-oxide functionality and the substituents significantly modify the electronic structure of the pyridine ring, causing shifts in the absorption maxima (λmax) compared to unsubstituted pyridine N-oxide. For instance, studies on related compounds like 2-amino-5-chloropyridine (B124133) derivatives show absorption cut-offs in the UV region, which can be used to determine the optical energy band gap. researchgate.net The specific λmax values are dependent on the solvent used due to solvatochromic effects. No specific fluorescence data for this compound were found in the search results, and many pyridine derivatives are only weakly fluorescent or non-fluorescent.
Computational and Theoretical Chemistry Studies on Pyridine, 2 Azido 6 Chloro , 1 Oxide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the electronic structure and reaction mechanisms of heterocyclic compounds like Pyridine (B92270), 2-azido-6-chloro-, 1-oxide.
DFT calculations are instrumental in mapping the electron density distribution and understanding the nature of frontier molecular orbitals (HOMO and LUMO) of Pyridine, 2-azido-6-chloro-, 1-oxide. The pyridine N-oxide moiety features a semipolar N→O bond, where the oxygen atom is formally negatively charged and the pyridine ring is electron-deficient. thieme-connect.de This is rationalized by resonance structures that place a positive charge on the nitrogen and delocalize it to the ortho (C2, C6) and para (C4) positions. thieme-connect.deyoutube.com
The presence of a chlorine atom at C6 and an azido (B1232118) group at C2, both being electron-withdrawing substituents, is expected to further influence this electronic landscape. Computational studies on other substituted pyridine N-oxides have shown that electron-withdrawing groups, such as a nitro group, decrease the N→O bond length and affect the ring geometry. researchgate.netresearchgate.net For this compound, DFT analysis would likely reveal a significant polarization of the pyridine ring, enhancing the electrophilicity of the carbon atoms, particularly at the C4 and C6 positions. youtube.com
Natural Bond Orbital (NBO) analysis, a common computational technique, would further elucidate the orbital interactions. It would quantify the charge distribution and describe the delocalization of electron density from the N-oxide oxygen and the azido group into the π-system of the aromatic ring.
Table 1: Representative Calculated Properties of Substituted Pyridine N-Oxides This table presents typical data from DFT calculations on analogous compounds to illustrate expected values for this compound.
| Substituent Group | Calculated N→O Bond Length (Å) | Calculated Dipole Moment (D) | LUMO Energy (eV) |
|---|---|---|---|
| 4-H (Pyridine N-oxide) | 1.271 | 4.37 | -0.5 |
| 4-CH₃ (Electron Donating) | 1.274 | 4.85 | -0.4 |
| 4-NO₂ (Electron Withdrawing) | 1.261 | 1.45 | -2.5 |
A significant application of DFT is the modeling of transition states to elucidate reaction mechanisms and calculate activation energies. For this compound, several reactions are of interest, most notably the thermal or photochemical decomposition of the azide (B81097) group. This process typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. researchgate.netresearchgate.net
Computational modeling can map the potential energy surface for this decomposition. DFT calculations would identify the transition state structure for N₂ elimination, allowing for the determination of the activation barrier. Studies on other organic azides have shown that this decomposition is the rate-determining step. researchgate.net Furthermore, DFT can be used to model subsequent reactions of the generated nitrene, such as ring-expansion or insertion reactions, by locating the respective transition states.
The pyridine N-oxide ring is activated towards nucleophilic attack at the C2 and C4 positions due to the electron-donating character of the N-oxide group through resonance. scripps.educhemtube3d.comyoutube.com The presence of the chloro and azido substituents complicates the prediction of regioselectivity for nucleophilic aromatic substitution.
DFT calculations can predict the most likely sites for nucleophilic attack by analyzing various reactivity indices. Mapping the electrostatic potential (ESP) onto the electron density surface can visually identify the most electron-deficient (most positive) regions of the molecule, which are susceptible to nucleophiles. Additionally, calculating the Fukui functions or local softness indices can provide a quantitative measure of the reactivity at each atomic site. For this compound, such calculations would likely indicate that the C4 and C6 positions are the most electrophilic and thus the most probable sites for nucleophilic attack. researchgate.net
Quantum-Chemical Approaches to Molecular Geometry and Conformation
Quantum-chemical methods, including both DFT and higher-level ab initio calculations like Møller-Plesset perturbation theory (MP2), are used to determine the optimized molecular geometry. researchgate.net For this compound, the key structural parameters include bond lengths, bond angles, and dihedral angles.
Of particular interest is the conformation of the azido group relative to the pyridine ring. The rotation around the C2-N(azide) bond would be a key conformational variable. Computational methods can calculate the rotational energy barrier and identify the minimum energy conformation. It is expected that the most stable conformation would be planar, or nearly so, to maximize electronic conjugation between the azido group and the aromatic π-system. The presence of the N-oxide oxygen and the C6-chloro substituent may induce slight deviations from planarity due to steric hindrance or electrostatic repulsion.
Theoretical Studies on Tautomeric Forms and Equilibria
Aromatic azides are known to exist in equilibrium with their cyclic tetrazole tautomers. This is known as the azide-tetrazole equilibrium. For this compound, this equilibrium would involve the cyclization of the azido group with the pyridine ring nitrogen.
Computational chemistry is a powerful tool for studying such tautomeric equilibria. wayne.edu By calculating the Gibbs free energy of both the azide and the corresponding fused tetrazole tautomer, the equilibrium constant (Keq) can be predicted. researchgate.net These calculations must also account for solvent effects, which can significantly influence the position of the equilibrium. acs.org Theoretical studies on similar heterocyclic systems have shown that the stability of the tetrazole form is highly dependent on the electronic nature of the ring and its substituents. semanticscholar.org For the title compound, the electron-deficient nature of the pyridine N-oxide ring would likely influence the favorability of the tetrazole form.
Computational Analysis of Nitrene Spin States and Reactivity
The thermal or photochemical decomposition of the azido group in this compound leads to the formation of a nitrene intermediate (2-chloro-6-nitreno-pyridine 1-oxide). researchgate.net Nitrenes are highly reactive species that can exist in either a singlet or a triplet spin state, with different geometries and reactivities. acs.org
Computational methods, particularly multiconfigurational approaches like CASSCF, are often required to accurately describe the electronic structure of nitrenes. researchgate.net DFT can also be used, though care must be taken in choosing the appropriate functional. These calculations can determine the energy difference between the singlet and triplet states (the singlet-triplet gap). For most aryl nitrenes, the triplet state is the ground state. preprints.org
Once the ground spin state is established, its reactivity can be modeled. The triplet nitrene behaves as a diradical, while the singlet nitrene can exhibit more electrophilic or nucleophilic character. nih.gov Computational studies can explore potential reaction pathways for the nitrene, such as intramolecular cyclization, C-H insertion, or rearrangement, providing insights into the likely products formed from the decomposition of this compound. preprints.org
Synthetic Utility and Chemical Derivatization of Pyridine, 2 Azido 6 Chloro , 1 Oxide
Building Block in the Synthesis of Diverse Heterocyclic Frameworks
The strategic positioning of reactive sites on the pyridine (B92270) ring makes 2-azido-6-chloro-pyridine 1-oxide an ideal precursor for generating a variety of heterocyclic structures. The interplay between the azido (B1232118), chloro, and N-oxide groups can be harnessed to direct the synthesis towards specific, highly functionalized target molecules.
Preparation of Functionalized Pyridine Derivatives
The substituents on Pyridine, 2-azido-6-chloro-, 1-oxide can be selectively modified to yield a range of functionalized pyridine derivatives. A primary transformation involves the reduction of the azido group to an amine. For instance, the reduction of 2-azido-6-chloropyridine (B6283255) is a known route to produce pure 2-amino-6-chloropyridine (B103851), a key intermediate for more complex molecules. This conversion highlights the utility of the azido group as a masked amino functionality.
Pyridine N-oxides, in general, are significantly more reactive toward both electrophilic and nucleophilic reagents than their parent pyridines. researchgate.netresearchgate.net This enhanced reactivity can be exploited to introduce additional functional groups onto the pyridine ring, leading to a diverse library of substituted pyridine compounds.
Construction of Fused Azine and Azole Systems (e.g., Triazoles, Pyrroles)
The presence of the azido group makes this compound a prime candidate for constructing fused heterocyclic systems, particularly azoles like triazoles, through cycloaddition reactions.
Triazoles: The 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, often catalyzed by copper(I) (CuAAC) or ruthenium(I) (RuAAC), is a highly efficient method for synthesizing 1,2,3-triazoles. thieme-connect.com The azido group on the pyridine core can react with various alkynes to form fused triazolo[1,5-a]pyridine systems. organic-chemistry.org This "click chemistry" approach is known for its high yields and tolerance of a wide range of functional groups. thieme-connect.com Intramolecular azide-alkyne cycloadditions (IAAC) are particularly advantageous as they offer high regioselectivity and can often proceed without a metal catalyst under mild conditions. mdpi.com
Pyrroles: While direct synthesis of fused pyrroles from this specific compound is less commonly cited, the general principles of pyrrole (B145914) synthesis can be applied. For example, the amino group, generated from the reduction of the azide, can participate in condensation reactions such as the Paal-Knorr pyrrole synthesis with a 1,4-dicarbonyl compound to form a pyrrole ring. organic-chemistry.org
The following table summarizes the potential fused heterocyclic systems accessible from this compound.
| Fused System | Synthetic Approach | Key Reaction |
| Triazole | Cycloaddition | 1,3-Dipolar Azide-Alkyne Cycloaddition |
| Pyrrole | Condensation/Cyclization | Paal-Knorr Synthesis (post-azide reduction) |
| Other Azoles/Azines | Various Cyclizations | Intramolecular reactions utilizing the N-oxide and other substituents |
Strategies for Further Functionalization
The distinct reactivity of each functional group on this compound allows for stepwise and selective modifications. This controlled functionalization is crucial for building molecular complexity.
Post-modification of the Azido Group (e.g., Staudinger Reaction)
The azido group is a versatile functional handle that can be transformed into other nitrogen-containing moieties. The Staudinger reaction is a mild and efficient method for reducing azides to primary amines using a phosphine (B1218219), such as triphenylphosphine. organic-chemistry.org The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct. organic-chemistry.orgwikipedia.org This transformation is highly chemoselective and tolerates many other functional groups, making it ideal for complex molecule synthesis. youtube.com
The resulting amine can then be used in a variety of subsequent reactions, including acylation, alkylation, or as a nucleophile in the construction of new heterocyclic rings.
| Reaction | Reagent | Product Functional Group |
| Staudinger Reduction | Triphenylphosphine (PPh₃), H₂O | Amine (-NH₂) |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Amine (-NH₂) |
| 1,3-Dipolar Cycloaddition | Alkyne | 1,2,3-Triazole |
Selective Transformations of the Chloro Substituent
The chloro group at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of substituents. The reactivity of the chloro group can be modulated by the electronic properties of the other groups on the ring. For example, 2,6-dichloropyridine (B45657) can be selectively hydrolyzed to 6-chloro-2(1H)-pyridinol. researchgate.net Similarly, amines like piperidine (B6355638) can displace a chloro group on an N-oxidized pyrimidine (B1678525) ring. google.com This suggests that nucleophiles such as alkoxides, thiolates, and amines can be used to displace the chloride, providing access to ethers, thioethers, and substituted amines, respectively.
Reactivity of the N-Oxide Moiety for Derivatization
The N-oxide functionality profoundly influences the reactivity of the pyridine ring and also serves as a reactive site itself. mdpi.com It activates the α (2- and 6-) and γ (4-) positions towards both nucleophilic and electrophilic attack. researchgate.netthieme-connect.de
Key reactions involving the N-oxide include:
Deoxygenation: The N-oxide can be removed to revert to the corresponding pyridine derivative using various reducing agents, such as PCl₃ or H₂/Pd. This step is often performed after other functionalizations have been carried out.
Functionalization at C2/C4: The N-oxide can direct the introduction of substituents. For example, pyridine N-oxides react with various reagents to introduce amino or aryl groups at the 2-position. researchgate.netnih.gov
Rearrangements: Under certain conditions, such as treatment with acetic anhydride, pyridine N-oxides can undergo rearrangement to introduce a hydroxyl group at the 2-position.
The dual nature of the N-oxide, acting as both an activating group and a potential leaving group, provides a powerful tool for the strategic derivatization of the pyridine core. mdpi.com
Emerging Research Frontiers in the Chemistry of Pyridine, 2 Azido 6 Chloro , 1 Oxide
Development of Novel Reaction Pathways and Methodologies
The inherent reactivity of the azide (B81097), chloro, and N-oxide functionalities in "Pyridine, 2-azido-6-chloro-, 1-oxide" opens avenues for the development of innovative reaction pathways. Future research is anticipated to focus on leveraging these groups, either individually or in concert, to forge new synthetic routes.
Transition-metal-catalyzed cross-coupling reactions represent a significant area for exploration. The chloro group at the 6-position is a prime handle for established methodologies like Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. Furthermore, the pyridine (B92270) N-oxide moiety is known to activate the C2-H bond for direct arylation, a reaction that could potentially be explored in this system. bohrium.comsemanticscholar.orgresearchgate.net
The azide group is a versatile precursor for a variety of nitrogen-containing functionalities. Its propensity to undergo thermal or photochemical decomposition to a highly reactive nitrene intermediate could be exploited for C-H insertion or amination reactions, leading to novel fused heterocyclic systems. acs.orgnih.govsu.se Additionally, the azide can participate in [3+2] cycloaddition reactions, famously exemplified by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to generate triazole-containing pyridine derivatives.
The pyridine N-oxide itself can act as an internal oxidant, facilitating a range of transformations. arkat-usa.orgumich.eduthieme-connect.de Research into its ability to mediate oxidations of substrates in the presence of suitable catalysts is a promising direction. Moreover, the N-oxide can participate in 1,3-dipolar cycloaddition reactions, offering another pathway to novel heterocyclic scaffolds. jst.go.jp The development of one-pot, multi-component reactions that simultaneously engage multiple functional groups of this molecule would be a particularly efficient and atom-economical approach to complex molecule synthesis. acs.org
| Potential Reaction Type | Reactive Site(s) | Potential Products |
| Suzuki Coupling | 6-Chloro | 6-Aryl-2-azidopyridine 1-oxide |
| Buchwald-Hartwig Amination | 6-Chloro | 6-Amino-2-azidopyridine 1-oxide |
| Photolysis/Thermolysis | 2-Azido | Fused heterocycles via nitrene insertion |
| Azide-Alkyne Cycloaddition | 2-Azido | 2-(Triazol-1-yl)-6-chloropyridine 1-oxide |
| 1,3-Dipolar Cycloaddition | Pyridine N-oxide | Novel fused bicyclic systems |
| Direct C-H Arylation | C-H bonds (activated by N-oxide) | Multi-substituted pyridine N-oxides |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To fully understand and optimize the novel reaction pathways of "this compound," the development and application of advanced spectroscopic probes for real-time reaction monitoring are crucial. Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. researchgate.netyoutube.comirdg.org
The azide group has a strong and characteristic asymmetric stretching vibration in the IR spectrum, typically appearing around 2100 cm⁻¹. This distinct peak allows for the precise monitoring of the consumption of the starting material in reactions involving the azide moiety. researchgate.net The formation of products, such as nitrene intermediates or triazoles, can also be tracked by the appearance of new characteristic vibrational bands. Raman spectroscopy offers a complementary technique, especially for reactions in aqueous media where water absorption can interfere with IR measurements. rsc.org
UV-Vis spectroscopy can also be employed to monitor reaction kinetics, particularly for transformations involving changes in the electronic structure of the aromatic ring. nih.gov For instance, the formation of highly conjugated products from cross-coupling reactions would be expected to result in a significant red-shift in the absorption spectrum.
The data obtained from these real-time monitoring techniques will be invaluable for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yields and minimize the formation of byproducts.
| Spectroscopic Technique | Monitored Functional Group/Change | Anticipated Observation |
| In-situ FTIR Spectroscopy | Azide (N₃) stretch | Disappearance of the peak around 2100 cm⁻¹ |
| Raman Spectroscopy | C-Cl stretch, formation of new bonds | Changes in the fingerprint region |
| UV-Vis Spectroscopy | Conjugated π-system | Shift in λmax upon product formation |
In-depth Mechanistic Elucidations through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms governing the transformations of "this compound" is essential for the rational design of new synthetic methods. An integrated approach that combines experimental mechanistic studies with high-level computational modeling will be pivotal in this endeavor.
Experimental techniques such as kinetic studies, isotope labeling experiments, and the isolation and characterization of reaction intermediates can provide crucial insights into the reaction pathways. For example, kinetic analysis can help to determine the rate-determining step of a reaction, while crossover experiments can distinguish between intramolecular and intermolecular processes.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms. acs.orgresearchgate.netnih.govnih.govresearchgate.net DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. This information allows for the mapping of the potential energy surface of a reaction, providing a detailed picture of the reaction pathway and the factors that control its selectivity. For instance, DFT studies could be employed to investigate the barriers for nitrene formation versus concerted cycloaddition for the azide group, or to predict the regioselectivity of nucleophilic attack on the pyridine ring.
The synergy between experimental and computational approaches will be key to unraveling the intricate mechanistic details of the reactions of this trifunctionalized pyridine derivative.
Exploration of New Chemical Transformations for Diverse Scaffold Construction
The unique arrangement of reactive sites in "this compound" makes it an attractive starting material for the construction of a wide variety of complex and novel heterocyclic scaffolds. Future research will likely focus on exploiting the interplay between the different functional groups to achieve new chemical transformations.
For example, a sequential reaction strategy could be employed, where the chloro group is first functionalized via a cross-coupling reaction, followed by a transformation of the azide group. This would allow for the modular synthesis of a library of diversely substituted pyridine derivatives.
Alternatively, reaction conditions could be sought that promote a cascade or domino reaction, where a single synthetic operation triggers a series of bond-forming events, rapidly increasing molecular complexity. For instance, the generation of a nitrene from the azide could be followed by an intramolecular cyclization onto a substituent introduced at the 6-position.
Q & A
Q. What synthetic strategies are recommended for preparing 2-azido-6-chloro-pyridine-1-oxide while ensuring azide group stability?
Methodological Answer:
- Use a stepwise approach: (1) Synthesize the pyridine-1-oxide core via oxidation of 2-chloro-6-aminopyridine using H₂O₂ or m-chloroperbenzoic acid under acidic conditions . (2) Introduce the azide group via diazotization followed by sodium azide substitution at low temperatures (0–5°C) to minimize decomposition .
- Stabilize the azide intermediate by using aprotic solvents (e.g., DMF or DMSO) and inert atmospheres. Monitor reaction progress via TLC or in-situ IR spectroscopy (azide peak ~2100 cm⁻¹) .
Q. Which spectroscopic techniques are essential for characterizing 2-azido-6-chloro-pyridine-1-oxide?
Methodological Answer:
- 1H/13C NMR : Identify substituent positions (e.g., chloro at C6, azide at C2) through coupling patterns and chemical shifts. Pyridine N-oxide typically deshields adjacent protons .
- IR Spectroscopy : Confirm azide (2100–2200 cm⁻¹) and N-oxide (~1250 cm⁻¹) functional groups.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. Cross-reference with NIST Chemistry WebBook data for validation .
Q. What safety protocols are critical when handling azido-functionalized pyridine derivatives?
Methodological Answer:
- Azide Stability : Avoid mechanical shock, heat, or friction. Use blast shields and conduct reactions on small scales (<100 mg).
- Storage : Store in dilute solutions (<10% w/v) at –20°C under argon. Refer to safety data sheets (SDS) for pyridine N-oxide analogs (e.g., 2-Pyridinol-1-oxide) for spill management guidelines .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic interactions between 2-azido-6-chloro-pyridine-1-oxide and metal surfaces?
Methodological Answer:
- Modeling Strategy : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (FMOs) to identify electron-rich sites (e.g., azide, N-oxide) for donor-acceptor interactions with metals .
- Charge Transfer Analysis : Use Natural Bond Orbital (NBO) analysis to quantify charge donation from the pyridine ring to metal d-orbitals. Compare with experimental corrosion inhibition efficiency data to validate computational models .
Q. How can researchers resolve contradictions between experimental and computational reactivity predictions for substituent effects in pyridine N-oxide derivatives?
Methodological Answer:
- Cross-Validation : Combine DFT (e.g., ωB97X-D/def2-TZVP) with experimental techniques like X-ray crystallography to assess steric/electronic effects. For example, crystallographic data can clarify whether azide orientation aligns with computed transition states .
- Kinetic Isotope Effects (KIEs) : Perform deuterium labeling at reactive sites to distinguish between electronic (Hammett) and steric contributions to reaction rates .
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in 2-azido-6-chloro-pyridine-1-oxide?
Methodological Answer:
- Steric vs. Electronic Control : Use molecular electrostatic potential (MEP) maps to identify electron-deficient sites. The C2 azide group may direct nucleophiles to C6 via inductive effects, while steric hindrance from the N-oxide influences pathway selectivity .
- Experimental Probes : Conduct competition experiments with varying nucleophiles (e.g., amines vs. thiols) under basic conditions. Monitor regioselectivity via HPLC or 19F NMR (if using fluorinated analogs) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to optimize the stability of 2-azido-6-chloro-pyridine-1-oxide in aqueous media?
Methodological Answer:
- DoE Approach : Apply a Plackett-Burman design to screen variables (pH, temperature, ionic strength). Use response surface methodology (RSM) to model degradation kinetics .
- Stability Indicators : Monitor azide decomposition via UV-Vis (loss of ~210 nm absorbance) and pH-dependent hydrolysis products (e.g., NH₃ release) .
Q. What strategies mitigate challenges in crystallizing 2-azido-6-chloro-pyridine-1-oxide for structural analysis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
